
4-(3,5-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimetilfenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-tiol es un compuesto heterocíclico que presenta un anillo de triazol, un anillo de piridina y un grupo dimetilfenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(3,5-dimetilfenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-tiol típicamente involucra la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de 3,5-dimetilfenilhidrazina con piridina-3-carboxaldehído para formar la hidrazona correspondiente, que luego se cicliza en presencia de azufre para producir el compuesto triazol-tiol deseado.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y el catalizador para garantizar un alto rendimiento y pureza del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(3,5-dimetilfenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-tiol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo tiol puede oxidarse para formar disulfuros o ácidos sulfónicos.
Reducción: El anillo de triazol puede reducirse bajo condiciones específicas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio.
Sustitución: Se pueden emplear reactivos como halógenos o agentes alquilantes para reacciones de sustitución.
Productos principales
Oxidación: Disulfuros o ácidos sulfónicos.
Reducción: Derivados de triazol reducidos.
Sustitución: Varios compuestos aromáticos sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
4-(3,5-dimetilfenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-tiol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano o anticancerígeno.
Medicina: Explorado por sus propiedades farmacológicas, incluida la inhibición enzimática y la unión al receptor.
Mecanismo De Acción
El mecanismo de acción de 4-(3,5-dimetilfenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-tiol involucra su interacción con objetivos moleculares específicos. El grupo tiol puede formar enlaces covalentes con residuos de cisteína en proteínas, lo que lleva a la inhibición enzimática. El anillo de triazol puede interactuar con varios receptores o enzimas, modulando su actividad y provocando los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
- 4-fenil-5-(piridin-3-il)-4H-1,2,4-triazol-3-tiol
- 4-(3,5-dimetilfenil)-5-(piridin-2-il)-4H-1,2,4-triazol-3-tiol
- 4-(3,5-dimetilfenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-tiol
Singularidad
4-(3,5-dimetilfenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-tiol es único debido al posicionamiento específico de los grupos dimetilfenilo y piridinilo, que pueden influir en su reactividad química y actividad biológica. La presencia del grupo tiol también se suma a su versatilidad en la formación de enlaces covalentes con objetivos biológicos.
Propiedades
Fórmula molecular |
C15H14N4S |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-(3,5-dimethylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4S/c1-10-6-11(2)8-13(7-10)19-14(17-18-15(19)20)12-4-3-5-16-9-12/h3-9H,1-2H3,(H,18,20) |
Clave InChI |
MGDSGHBMBPRMSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CN=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311467.png)
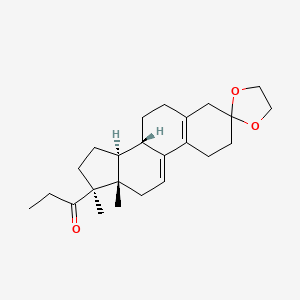
![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)
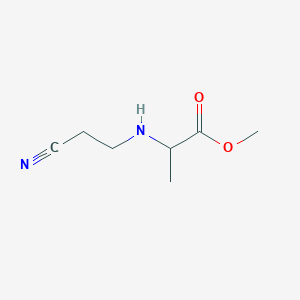
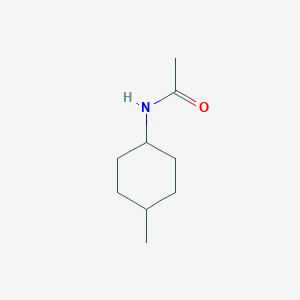
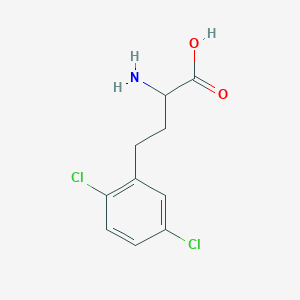


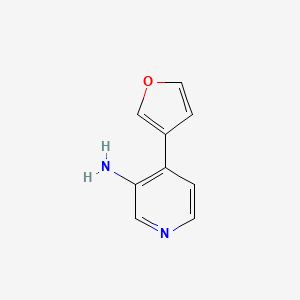
![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)
![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)
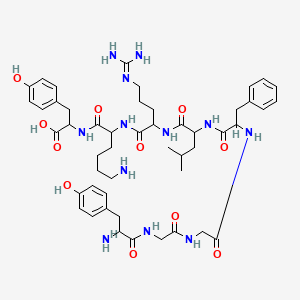
![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)
